Tricresylphosphate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

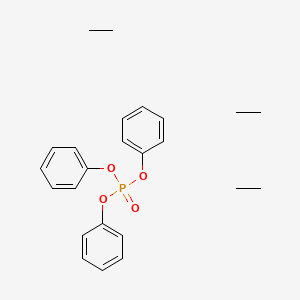

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

ethane;triphenyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O4P.3C2H6/c19-23(20-16-10-4-1-5-11-16,21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18;3*1-2/h1-15H;3*1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNNXHQBIBWQHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC.CC.CC.C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Tricresyl Phosphate: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis pathways and underlying mechanisms for producing tricresyl phosphate (B84403) (TCP), a compound of significant industrial importance. This document details the prevalent manufacturing processes, associated reaction parameters, and a mechanistic understanding of the chemical transformations involved.

Introduction

Tricresyl phosphate (TCP) is an organophosphate compound derived from cresol (B1669610) and phosphoric acid. It exists as a mixture of three isomers: ortho-, meta-, and para-cresyl phosphate.[1] Commercially, TCP is a colorless to pale yellow, viscous liquid.[2] It is widely utilized as a flame retardant, a plasticizer in polymers like PVC and nitrocellulose, and as an anti-wear additive in lubricants.[2][3] The synthesis of TCP is a critical industrial process, with the most common method involving the reaction of cresol with a phosphorylating agent.

Primary Synthesis Pathway: Reaction of Cresol with Phosphorus Oxychloride

The dominant industrial method for synthesizing tricresyl phosphate is the reaction of cresol with phosphorus oxychloride (POCl₃).[1][3] This reaction can be catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or other catalysts.[4] The overall stoichiometry of the reaction is:

3 HOC₆H₄CH₃ + POCl₃ → OP(OC₆H₄CH₃)₃ + 3 HCl[3]

The process involves the stepwise substitution of the chlorine atoms in phosphorus oxychloride with cresol moieties, releasing hydrogen chloride as a byproduct.[4]

Experimental Protocols

Several variations of this synthesis method have been patented, each with specific conditions and catalysts. Below are summaries of key experimental protocols.

Protocol 1: Synthesis with Aluminum Chloride Catalyst

This method utilizes anhydrous aluminum chloride as a catalyst to drive the reaction to completion.

-

Reactants: Anhydrous cresylic acid and anhydrous phosphorus oxychloride are used in at least a 3:1 molar ratio.[4]

-

Catalyst: 0.1 to 2% by weight of anhydrous aluminum chloride is added to the reaction mixture.[4]

-

Procedure:

-

The mixture of cresylic acid, phosphorus oxychloride, and catalyst is heated to 60-80 °C to initiate the reaction, evidenced by the evolution of hydrogen chloride gas.[4]

-

The temperature is gradually increased to over 200 °C.[4]

-

When the reaction is approximately 90-96% complete (determined by the amount of HCl evolved), an additional 3-7% by weight of fresh cresylic acid is added.[4]

-

Heating is continued to a final temperature of about 225-230 °C to ensure the reaction goes to completion.[4]

-

The crude TCP is then purified, typically by vacuum distillation.[4]

-

Protocol 2: Catalyst-Free Synthesis with Thermal Aging

This protocol avoids a catalyst and relies on thermal energy to complete the reaction, followed by a neutralization step.

-

Reactants: 324 g (3 moles) of cresol and 153 g (1 mole) of phosphorus oxychloride.[5]

-

Procedure:

-

Cresol is charged into a reaction vessel and heated to 95 °C under a nitrogen atmosphere.[5]

-

Phosphorus oxychloride is added dropwise over 3 hours.[5]

-

After the addition is complete, the temperature is raised to 115 °C and maintained for 8 hours for aging.[5]

-

The reaction mixture is then neutralized with 10 g of soda ash, stirred for 1 hour, and filtered to obtain the final product.[5]

-

Protocol 3: Synthesis with a Heteropoly Acid Catalyst

This method employs a supported heteropoly acid catalyst, which can be recovered and reused.

-

Catalyst: TiSiW₁₂O₄₀/TiO₂.[6]

-

Procedure:

-

Mixed cresol and the TiSiW₁₂O₄₀/TiO₂ catalyst are added to a three-neck flask and heated to 60 °C with stirring.[6]

-

Phosphorus oxychloride is added dropwise over 1 hour.[6]

-

The temperature is then increased to 100 °C, and the reaction proceeds for 8 hours.[6]

-

The catalyst is filtered out, and the product is purified by reduced pressure distillation.[6]

-

Protocol 4: Synthesis with a Calcium-Magnesium Composite Catalyst

This process is designed for producing non-toxic TCP by using m,p-cresol with low ortho-isomer content.

-

Reactants: m,p-cresol and phosphorus oxychloride in a molar ratio of 2.2-2.6 : 1-1.3.[7]

-

Catalyst: A calcium-magnesium composite catalyst is used, with the amount being 0.22-0.3 wt% of the cresol.[7]

-

Procedure:

Quantitative Data Summary

The following table summarizes the key quantitative parameters from the described protocols.

| Parameter | Protocol 1 (AlCl₃) | Protocol 2 (Catalyst-Free) | Protocol 3 (Heteropoly Acid) | Protocol 4 (Ca-Mg Composite) |

| Cresol:POCl₃ Molar Ratio | ≥ 3:1[4] | 3:1[5] | Not Specified | 2.2-2.6 : 1-1.3[7] |

| Catalyst | Anhydrous AlCl₃[4] | None[5] | TiSiW₁₂O₄₀/TiO₂[6] | Calcium-Magnesium Composite[7] |

| Catalyst Loading | 0.1 - 2% by weight[4] | N/A | Not Specified | 0.22 - 0.3 wt% of cresol[7] |

| Initial Temperature | 60 - 80 °C[4] | 95 °C[5] | 60 °C[6] | Not Specified |

| Final/Reaction Temperature | 225 - 230 °C[4] | 115 °C[5] | 100 °C[6] | Up to 140 °C (acid draining)[7] |

| Reaction Time | ~6 hours[4] | 11 hours (3h addition + 8h aging)[5] | 9 hours (1h addition + 8h reaction)[6] | Not Specified |

| Purification | Vacuum Distillation[4] | Neutralization and Filtration[5] | Filtration and Reduced Pressure Distillation[6] | Distillation[7] |

Alternative Synthesis Pathways

While the reaction with phosphorus oxychloride is predominant, other methods for TCP synthesis have been documented.

Reaction with Phosphorus Pentachloride

Historically, tricresyl phosphate was first synthesized by Alexander Williamson in 1854 by reacting phosphorus pentachloride (PCl₅) with cresol.[2]

Two-Step Process via Phosphorus Trichloride (B1173362)

Another method involves a two-step process where mixed cresol first reacts with phosphorus trichloride (PCl₃) to form tricresyl phosphite (B83602). The phosphite is then chlorinated to produce tricresyl phosphate dichloride, which is subsequently hydrolyzed to yield tricresyl phosphate.[8]

Reaction Mechanism

The synthesis of tricresyl phosphate from cresol and phosphorus oxychloride proceeds through a series of nucleophilic substitution reactions. The phosphorus atom in POCl₃ is electrophilic and is attacked by the nucleophilic oxygen atom of the cresol.

The reaction progresses in three main stages, with the formation of intermediate products:

-

Monocresyl phosphorodichloridate: One molecule of cresol reacts with phosphorus oxychloride.

-

Dicresyl phosphorochloridate: A second molecule of cresol displaces another chlorine atom.

-

Tricresyl phosphate: The final chlorine atom is substituted by a third cresol molecule.

The reactivity of the phosphorus center decreases with each successive substitution of a chlorine atom with a cresoxy group, making the final substitution step the slowest.[4]

Role of Lewis Acid Catalyst

A Lewis acid catalyst, such as AlCl₃, enhances the electrophilicity of the phosphorus atom. It coordinates with the oxygen atom of the phosphoryl group, withdrawing electron density and making the phosphorus atom more susceptible to nucleophilic attack by the cresol. This catalytic action accelerates the reaction rate, particularly for the less reactive intermediates.

Visualizations

Synthesis Pathway Diagram

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Tricresyl phosphate - Wikipedia [en.wikipedia.org]

- 3. escholarship.org [escholarship.org]

- 4. US2870192A - Tricresylphosphate process - Google Patents [patents.google.com]

- 5. KR100821507B1 - Method for preparing tricresyl phosphate - Google Patents [patents.google.com]

- 6. CN104592296A - Preparation method of rubber plasticizer tricresyl phosphate - Google Patents [patents.google.com]

- 7. CN103224527A - Method for producing non-toxic tricresyl phosphate - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Molecular structure and CAS number of tri-o-cresyl phosphate

An In-depth Technical Guide to Tri-o-cresyl Phosphate (B84403): Molecular Structure, Properties, and Analysis

This technical guide provides a comprehensive overview of tri-o-cresyl phosphate (TOCP), with a particular focus on its molecular structure, chemical and physical properties, synthesis, analytical methods for its detection, and the mechanisms of its neurotoxicity. This document is intended for researchers, scientists, and professionals in drug development and toxicology.

Molecular Structure and Identification

Tri-o-cresyl phosphate is an organophosphate ester, specifically the triester of phosphoric acid and o-cresol (B1677501). It is one of the three symmetric isomers of tricresyl phosphate (TCP), the others being tri-m-cresyl phosphate (TMCP) and tri-p-cresyl phosphate (TPCP). Commercial tricresyl phosphate is often a mixture of these isomers.[1][2] The ortho-isomer, TOCP, is particularly notable for its neurotoxicity.[1][2]

Molecular Formula: C₂₁H₂₁O₄P

CAS Number:

Synonyms: Phosphoric acid, tris(2-methylphenyl) ester; Tri-o-tolyl phosphate; o-Cresyl phosphate.

Physicochemical Properties

TOCP is a colorless to pale yellow, odorless, viscous liquid at room temperature.[1] It is virtually insoluble in water but soluble in many organic solvents.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 368.36 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Odorless | [1] |

| Melting Point | 11 °C | |

| Boiling Point | 275-280 °C | |

| Flash Point | 230 °C | |

| Density | 1.162 g/mL | |

| Water Solubility | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, toluene, hexane | [1] |

Synthesis of Tri-o-cresyl Phosphate

General Reaction

The synthesis of tri-o-cresyl phosphate typically involves the reaction of o-cresol with a phosphorylating agent, most commonly phosphorus oxychloride (POCl₃). The overall reaction is as follows:

3 CH₃C₆H₄OH + POCl₃ → (CH₃C₆H₄O)₃PO + 3 HCl

Anhydrous aluminum chloride (AlCl₃) is often used as a catalyst to facilitate the reaction.

Experimental Protocol for Laboratory Synthesis

The following protocol is a generalized procedure for the laboratory synthesis of tri-o-cresyl phosphate:

-

Reaction Setup: A reaction flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with o-cresol and a catalytic amount of anhydrous aluminum chloride.

-

Addition of Phosphorus Oxychloride: Phosphorus oxychloride is added dropwise to the stirred mixture of o-cresol and catalyst. The reaction is exothermic, and the temperature should be controlled.

-

Reaction Conditions: The reaction mixture is heated to facilitate the completion of the reaction. The temperature and reaction time can vary, but a typical procedure involves heating at a specific temperature for several hours. During the reaction, hydrogen chloride gas is evolved and should be scrubbed.

-

Purification:

-

Neutralization: After the reaction is complete, the crude product is washed with a dilute aqueous sodium hydroxide (B78521) solution to remove any unreacted cresol (B1669610) and acidic byproducts.

-

Washing: The organic layer is then washed with water until neutral.

-

Drying: The washed product is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate.

-

Distillation: The final product is purified by vacuum distillation to remove any remaining impurities and obtain pure tri-o-cresyl phosphate.

-

Analytical Methodology

Several analytical techniques are employed for the detection and quantification of tri-o-cresyl phosphate in various matrices, including biological samples, edible oils, and environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and highly sensitive method for the analysis of TOCP.

Sample Preparation (General Steps):

-

Extraction: The sample is extracted with a suitable organic solvent, such as acetonitrile (B52724) or diethyl ether.[3]

-

Clean-up: The extract may require a clean-up step to remove interfering substances. This can be achieved using solid-phase extraction (SPE).

-

Concentration: The cleaned extract is concentrated to a smaller volume before injection into the GC-MS system.

GC-MS Parameters (Illustrative):

-

Gas Chromatograph (GC):

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet: Split/splitless injector.

-

Temperature Program: An appropriate temperature program is used to separate TOCP from other components in the sample.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of TOCP.

-

Thin-Layer Chromatography (TLC)

TLC can be used as a screening method for the detection of TOCP.

Protocol:

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A mixture of non-polar and polar solvents, such as isooctane (B107328) and ethyl acetate.[3]

-

Visualization: The spots can be visualized by spraying with a suitable reagent, such as 2,6-dichloroquinone chloroimide, followed by heating.[3]

Neurotoxicity of Tri-o-cresyl Phosphate

The primary toxic effect of tri-o-cresyl phosphate is organophosphate-induced delayed neuropathy (OPIDN), a debilitating neurological disorder characterized by a delayed onset of paralysis.

Mechanism of Neurotoxicity

The neurotoxicity of TOCP is initiated by its metabolic activation in the liver by cytochrome P450 enzymes. This process generates a highly reactive cyclic metabolite, cresyl saligenin phosphate. This metabolite is the key player in the subsequent toxic cascade.

The primary molecular target of cresyl saligenin phosphate is Neuropathy Target Esterase (NTE), an enzyme located in the endoplasmic reticulum of neurons. The inhibition of NTE is a critical initiating event in OPIDN. The subsequent "aging" of the inhibited NTE, which involves the cleavage of one of the cresyl groups, is thought to be the irreversible step that commits the neuron to degeneration.

Following the irreversible inhibition of NTE, a complex cascade of downstream events is triggered, leading to axonal degeneration. These events include:

-

Disruption of Calcium Homeostasis: Alterations in intracellular calcium levels.

-

Mitochondrial Dysfunction: Impairment of mitochondrial function, leading to energy deficits.

-

Cytoskeletal Abnormalities: Disorganization of neurofilaments and microtubules, which are essential for axonal structure and transport.

-

Activation of Proteases: Increased activity of calcium-activated proteases, which can degrade cellular components.

These pathological changes ultimately result in the "dying-back" axonopathy characteristic of OPIDN, where the distal parts of the longest and largest diameter axons are the first to degenerate.

Signaling Pathway of TOCP-Induced Neurotoxicity

Caption: TOCP Neurotoxicity Signaling Pathway.

This guide provides a foundational understanding of the key technical aspects of tri-o-cresyl phosphate. For researchers and professionals working with this compound, a thorough understanding of its properties and toxicological profile is essential for safe handling and for advancing research in neurotoxicology and drug development.

References

Solubility of Tricresyl Phosphate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tricresyl phosphate (B84403) (TCP) in various organic solvents. Tricresyl phosphate, a complex mixture of ortho-, meta-, and para-isomers, is a widely used industrial compound, notably as a plasticizer and flame retardant.[1][2] Its solubility characteristics are crucial for its application in diverse formulations, including lacquers, varnishes, and lubricants.[1] This document compiles available solubility data, outlines experimental methodologies for its determination, and presents a logical workflow for solubility assessment.

Core Data Presentation: Solubility Profile

Tricresyl phosphate is generally characterized by its high solubility in a wide range of organic solvents and is virtually insoluble in water.[1][3] While precise quantitative data is not extensively available in public literature, likely due to its high miscibility with many common solvents, the following table summarizes its qualitative solubility based on multiple sources. The term "miscible" indicates that the components form a homogeneous solution in all proportions.

| Solvent Class | Solvent | Qualitative Solubility |

| Aromatic Hydrocarbons | Toluene | Easily Soluble / Miscible[3][4] |

| Benzene | Soluble[5] | |

| Aliphatic Hydrocarbons | Hexane | Easily Soluble[3] |

| Ethers | Diethyl Ether | Easily Soluble[3] |

| Alcohols | Ethanol | Soluble[5] |

| Methanol | Insoluble[6] | |

| Ketones | Acetone | Information not available |

| Esters | Ethyl Acetate | Information not available |

| Halogenated Hydrocarbons | Chloroform | Soluble[5] |

| Dichloromethane | Used for extraction[7] |

Experimental Protocols for Solubility Determination

The determination of the solubility of a viscous liquid like tricresyl phosphate in an organic solvent requires a systematic approach to ensure accurate and reproducible results. The following protocol is a generalized methodology based on established analytical techniques.

Principle

The solubility of tricresyl phosphate can be determined by preparing a saturated solution at a specific temperature, separating the undissolved solute, and quantifying the concentration of TCP in the clear, saturated solution using a suitable analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[8][9]

Materials and Equipment

-

Tricresyl phosphate (analytical grade)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) detector, or an HPLC system with a UV detector.

-

Analytical balance

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of tricresyl phosphate to a known volume of the organic solvent in a sealed container.

-

Place the container in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the solution to stand undisturbed at the set temperature for several hours to allow the excess TCP to settle.

-

To ensure complete removal of any suspended micro-droplets of undissolved TCP, centrifuge the solution at a high speed.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. For highly viscous solutions, a positive displacement pipette is recommended.

-

Filter the supernatant through a chemically resistant syringe filter (e.g., PTFE) to remove any remaining particulate matter.

-

-

Quantification of Dissolved Tricresyl Phosphate:

-

Prepare a series of standard solutions of tricresyl phosphate of known concentrations in the same organic solvent.

-

Analyze the standard solutions and the saturated solution sample using a calibrated GC or HPLC method.

-

GC Method: A typical GC analysis would involve injecting a small volume of the solution onto a capillary column (e.g., OV-101) and using a detector like FID or MS to quantify the TCP peak.[8]

-

HPLC Method: An HPLC analysis could be performed using a suitable column (e.g., C18) with an appropriate mobile phase and a UV detector for quantification.[9]

-

-

Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

-

Determine the concentration of tricresyl phosphate in the saturated solution sample by interpolating its peak area from the calibration curve.

-

-

Calculation of Solubility:

-

Express the solubility in the desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Mandatory Visualizations

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of tricresyl phosphate in an organic solvent.

Caption: A logical workflow for the experimental determination of tricresyl phosphate solubility.

Signaling Pathway for Method Selection

The choice of analytical method for quantifying dissolved tricresyl phosphate is a critical step. The following diagram outlines the decision-making process for selecting an appropriate method.

Caption: Decision pathway for selecting an analytical method to quantify tricresyl phosphate.

References

- 1. Tricresyl phosphate - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. TRICRESYL PHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 4. Tricresyl Phosphate | 1330-78-5 [chemicalbook.com]

- 5. Tri-p-cresyl phosphate | C21H21O4P | CID 6529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. TRICRESYL PHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 7. Tricresyl phosphate (EHC 110, 1990) [inchem.org]

- 8. cdc.gov [cdc.gov]

- 9. [Determination method of tricresyl phosphate in polyvinyl chloride] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition Products of Tricresyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of tricresyl phosphate (B84403) (TCP), a compound of significant interest due to its widespread use as a flame retardant, plasticizer, and anti-wear additive in lubricants. Understanding its decomposition products and pathways is crucial for assessing its environmental impact, ensuring industrial process safety, and for the toxicological evaluation of its degradants, a subject of importance in pharmacology and drug development where organophosphate toxicity is a concern.

Primary Thermal Decomposition Products

The thermal degradation of tricresyl phosphate leads to a range of products, with the primary and most consistently reported product being cresol (B1669610) . The formation of other byproducts, such as toluene , tolyl-TCP , and various oligomers , is highly dependent on the specific conditions of decomposition, including temperature, atmosphere, and the presence of catalytic surfaces.[1][2]

Influence of Substrate and Isomerism

Recent studies have highlighted the significant role of the substrate in directing the decomposition of TCP. In particular, ferrous surfaces, commonly encountered in industrial applications, have been shown to catalytically influence the reaction. Key findings include:

-

Increased Reactivity on Iron Oxides : The decomposition of TCP is more pronounced on iron (III) oxide (Fe₂O₃) compared to iron (II,III) oxide (Fe₃O₄).[1][3][4]

-

Isomer-Specific Reactivity : para-TCP isomers exhibit greater reactivity and decomposition compared to meta-TCP isomers on both Fe₂O₃ and Fe₃O₄ surfaces.[1][3][4]

Quantitative Analysis of Decomposition Products

The following tables summarize the key quantitative data regarding the formation of the primary thermal decomposition products of tricresyl phosphate under different experimental conditions.

Table 1: Thermal Decomposition Products of TCP on Ferrous Surfaces in Air

| Product | Substrate | Onset of Desorption (K) | Peak Desorption (K) | Relative Abundance |

| Cresol | Fe | ~450 | 520 | High |

| Cresol | Fe₂O₃ | ~450 | 520 | Moderate |

| Cresol | Fe₃O₄ | ~475 | 530 | Low |

| Toluene | Fe | ~515 | ~515 | Very Low |

| Toluene | Fe₂O₃ | Not Detected | Not Detected | - |

| Toluene | Fe₃O₄ | Not Detected | Not Detected | - |

Data sourced from Temperature-Programmed Reaction Spectroscopy (TPRS) experiments with a heating rate of 0.25 K/s.[1]

Table 2: Thermal Decomposition Products of TCP on Ferrous Surfaces in Nitrogen

| Product | Substrate | Onset of Desorption (K) | Peak Desorption (K) | Relative Abundance |

| Cresol | Fe | ~500 | 575 | Moderate |

| Cresol | Fe₂O₃ | ~550 | 590, 640 (dual peak) | High |

| Cresol | Fe₃O₄ | ~500 | 575 | Moderate |

| Toluene | Fe | ~575 | ~575 | Low |

| Toluene | Fe₂O₃ | ~575 | ~575 | Low |

| Toluene | Fe₃O₄ | ~575 | ~575 | Low |

Data sourced from Temperature-Programmed Reaction Spectroscopy (TPRS) experiments with a heating rate of 0.25 K/s.[1]

Decomposition Pathways and Mechanisms

The thermal decomposition of tricresyl phosphate on ferrous surfaces is understood to proceed through three primary pathways: hydroxylation, adsorption, and oligomerization.[1]

Hydroxylation Pathway

This pathway is initiated by the presence of water molecules or hydroxyl groups on the substrate surface. The TCP molecule undergoes hydroxylation, leading to the cleavage of a P-O bond and the subsequent release of a cresol molecule.

Adsorption Pathway

In this mechanism, the TCP molecule first adsorbs onto the ferrous surface. This adsorption is facilitated by interactions between the cresol rings and the iron atoms of the substrate.[1] The adsorbed TCP then undergoes thermal decomposition, leading to the formation of cresol.

Oligomerization Pathway

This pathway involves the interaction of multiple TCP molecules or their fragments on the surface, leading to the formation of higher molecular weight species, or oligomers.[1] These oligomers can subsequently decompose to release cresol.

Experimental Protocols

The characterization of TCP thermal decomposition products is predominantly carried out using sophisticated analytical techniques such as Temperature-Programmed Reaction Spectroscopy (TPRS) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Temperature-Programmed Reaction Spectroscopy (TPRS)

TPRS is a powerful technique for studying the desorption and decomposition of molecules from a surface.

Methodology:

-

Sample Preparation : A thin film of TCP is deposited onto the substrate of interest (e.g., iron oxide powder) within a high-vacuum chamber.

-

Adsorption : The TCP is allowed to adsorb onto the substrate at a controlled low temperature.

-

Temperature Programming : The substrate is heated at a linear rate (e.g., 0.25 K/s).

-

Detection : A mass spectrometer is used to detect the molecules that desorb from the surface as a function of temperature. The mass-to-charge ratio (m/z) of the detected ions allows for the identification of the decomposition products.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is an analytical technique that combines the thermal decomposition of a sample with the separation and identification capabilities of GC-MS.

Methodology:

-

Sample Introduction : A small amount of the TCP sample is placed in a pyrolysis probe.

-

Pyrolysis : The probe is rapidly heated to a high temperature (e.g., 750°C) in an inert atmosphere, causing the thermal decomposition of the TCP.

-

Gas Chromatography : The volatile decomposition products are swept by a carrier gas into a gas chromatograph, where they are separated based on their boiling points and interactions with the chromatographic column.

-

Mass Spectrometry : The separated components are then introduced into a mass spectrometer, which fragments the molecules and detects the resulting ions. The mass spectrum of each component provides a unique fingerprint that allows for its identification.

References

- 1. escholarship.org [escholarship.org]

- 2. Effects of surface chemistry on the mechanochemical decomposition of tricresyl phosphate - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05320B [pubs.rsc.org]

- 3. Collection - Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces - The Journal of Physical Chemistry C - Figshare [acs.figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Flame Retardant Mechanism of Tricresyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricresyl phosphate (B84403) (TCP), an organophosphorus compound, is a widely utilized flame retardant in a variety of polymeric materials.[1] Its efficacy stems from a dual-mode mechanism of action, interfering with the combustion cycle in both the gas and condensed phases.[2] This technical guide provides a comprehensive overview of the chemical and physical processes underlying TCP's flame retardant properties, supported by quantitative data from key experimental evaluations. Detailed methodologies for these experiments are provided to facilitate replication and further research. Additionally, signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language.

Introduction

The inherent flammability of many polymers necessitates the incorporation of flame retardants to meet stringent safety standards. Organophosphorus flame retardants, such as tricresyl phosphate, have emerged as effective additives for enhancing the fire resistance of materials like polyvinyl chloride (PVC) and polylactic acid (PLA).[3][4] TCP's mechanism of action is multifaceted, primarily involving the formation of a protective char layer in the condensed phase and the scavenging of flame-propagating radicals in the gas phase.[5] This guide will delve into the intricacies of these mechanisms.

Mechanism of Action

Tricresyl phosphate's flame retardant activity is a result of its thermal decomposition products interfering with the chemistry of combustion. This interference occurs in two primary domains: the condensed phase (the solid polymer) and the gas phase (the flame).

Condensed-Phase Mechanism: Char Formation

Upon heating, tricresyl phosphate undergoes thermal decomposition to produce phosphoric acid.[6] This phosphoric acid acts as a catalyst in the dehydration of the polymer backbone, promoting the formation of a stable, carbonaceous char layer on the material's surface.[7] This char layer serves as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the diffusion of oxygen to the polymer surface.[5] Furthermore, the formation of this protective layer reduces the release of flammable volatile compounds that fuel the fire.[7]

The logical flow of the condensed-phase mechanism can be visualized as follows:

Gas-Phase Mechanism: Radical Scavenging

Simultaneously with the condensed-phase activity, some of the decomposition products of tricresyl phosphate are volatile and enter the gas phase. In the flame, these phosphorus-containing species, such as PO• and HPO• radicals, act as radical scavengers.[5] They interrupt the chain reactions of combustion by reacting with highly reactive H• and OH• radicals, which are essential for flame propagation.[5] This "quenching" of the flame chemistry reduces the heat generated and helps to extinguish the fire.[5]

The signaling pathway for the gas-phase mechanism is illustrated below:

Quantitative Data from Experimental Evaluations

The flame retardant efficacy of tricresyl phosphate is quantified using various standard testing methods. The following tables summarize representative data from studies on polymers containing TCP.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test Results

| Polymer Matrix | TCP Content (phr) | LOI (%) | UL-94 Rating (3.2 mm) |

| PLA | 0 | 19.5 | Fails |

| PLA | 20 | 26.5 | V-2 |

| PLA | 30 | 28.0 | V-0 |

| PVC | 0 | >45 | V-0 |

| PVC | 50 | 25.0 | V-2 |

Note: phr = parts per hundred parts of resin. Data is compiled from multiple sources for illustrative purposes.[4][8][9][10]

Table 2: Cone Calorimetry Data for Polymers with and without TCP (Heat Flux: 35 kW/m²)

| Polymer Matrix | TCP Content (phr) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |

| PLA | 0 | 450 | 80 |

| PLA | 25 | 280 | 65 |

| PVC | 0 | 150 | 45 |

| PVC | 50 | 250 | 60 |

Note: Data is compiled from multiple sources for illustrative purposes.[2][11]

Table 3: Thermogravimetric Analysis (TGA) Data for Polymers with TCP

| Polymer Matrix | TCP Content (phr) | Temperature at 5% Weight Loss (T5%) (°C) | Char Yield at 700°C (%) |

| PLA | 0 | 330 | <1 |

| PLA | 25 | 310 | 15 |

| PVC | 0 | 280 | 10 |

| PVC | 50 | 260 | 25 |

Note: Data is compiled from multiple sources for illustrative purposes.[12][13][14]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)

This technique provides information on the thermal stability of the material and identifies the gaseous products evolved during decomposition.[15]

-

Instrumentation: A thermogravimetric analyzer coupled to an FTIR spectrometer via a heated transfer line.

-

Sample Preparation: 25-30 mg of the polymer sample is placed in a platinum sample pan.[12]

-

TGA Parameters:

-

FTIR Parameters:

-

Transfer Line and Gas Cell Temperature: ~200 °C to prevent condensation of evolved gases.[15]

-

Spectral Acquisition: FTIR spectra are collected continuously throughout the TGA run.

-

-

Data Analysis: The weight loss as a function of temperature is recorded by the TGA. The FTIR spectra of the evolved gases at different temperatures are analyzed to identify the decomposition products.

Cone Calorimetry

The cone calorimeter is a bench-scale instrument that measures the heat release rate and other combustion parameters of a material under controlled heat flux.[16]

-

Instrumentation: A cone calorimeter compliant with ASTM E1354 or ISO 5660.[2][17]

-

Sample Preparation: Samples are prepared as 100 mm x 100 mm x 3.2 mm plaques. The back and sides of the specimen are wrapped in aluminum foil.[11]

-

Test Parameters:

-

Data Collected:

-

Time to ignition (TTI)

-

Heat release rate (HRR) over time

-

Peak heat release rate (pHRR)

-

Total heat release (THR)

-

Mass loss rate

-

Smoke production rate

-

Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test

These tests evaluate the ease of ignition and the self-extinguishing properties of a material.

-

LOI (ASTM D2863):

-

Apparatus: A vertical glass chimney with a means to control the oxygen and nitrogen concentrations.

-

Procedure: A vertically mounted specimen is ignited from the top. The oxygen concentration in the chimney is varied until the minimum concentration that just supports flaming combustion is determined. This is the LOI value.

-

-

UL-94 Vertical Burn Test:

-

Apparatus: A test chamber with a Bunsen burner and a specimen holder.[18]

-

Procedure: A vertically mounted specimen is subjected to two 10-second applications of a calibrated flame. The afterflame time after each application, the afterglow time, and whether flaming drips ignite a cotton patch below the specimen are recorded.[18]

-

Classification: Based on the results, the material is classified as V-0, V-1, or V-2, with V-0 being the most flame-retardant.[18]

-

The general workflow for evaluating the flame retardancy of a polymer with TCP is as follows:

References

- 1. researchgate.net [researchgate.net]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. repository.up.ac.za [repository.up.ac.za]

- 12. tainstruments.com [tainstruments.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Polymer characterisation technique : TGA - FTIR - Impact Solutions [impact-solutions.co.uk]

- 16. Cone Calorimetry - Fillers for Polymer Applications [ebrary.net]

- 17. polimery.ichp.vot.pl [polimery.ichp.vot.pl]

- 18. boedeker.com [boedeker.com]

The Neurotoxicity of Tricresyl Phosphate Ortho-Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neurotoxic effects of tricresyl phosphate (B84403) (TCP) ortho-isomers, with a primary focus on tri-ortho-cresyl phosphate (TOCP). TCP is an organophosphorus compound used as a plasticizer, flame retardant, and anti-wear additive in lubricants.[1] While commercial TCP products are typically mixtures of ortho-, meta-, and para-isomers, it is the ortho-substituted isomers that are predominantly associated with significant neurotoxicity.[1][2] Exposure to these compounds can lead to a severe and often irreversible neurodegenerative condition known as organophosphate-induced delayed neuropathy (OPIDN).[3] This document details the mechanisms of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the critical pathways involved in the neurotoxicity of TCP ortho-isomers.

Mechanism of Neurotoxicity

The primary mechanism underlying the neurotoxicity of TCP ortho-isomers involves the inhibition of Neuropathy Target Esterase (NTE), a crucial enzyme for maintaining neurological function and integrity.[2] The process begins with the metabolic activation of TOCP by cytochrome P450 enzymes into a highly reactive cyclic metabolite, cresyl saligenin phosphate (CBDP), also known as 2-(ortho-cresyl)-4H-1,2,3-benzodioxaphosphoran-2-one.[1][4]

This active metabolite, CBDP, then covalently binds to the active site serine of NTE, leading to its inhibition.[1][5] For OPIDN to manifest, a critical threshold of NTE inhibition, typically above 70%, must be reached, followed by a process called "aging," where a secondary chemical group is lost from the phosphorylated NTE, resulting in a negatively charged and irreversibly inhibited enzyme.[6] This cascade of events triggers a delayed onset of neurological symptoms, usually appearing 3 to 28 days after exposure.[1]

Beyond NTE inhibition, the neurotoxic effects of TCP ortho-isomers are multifaceted, involving several downstream cellular and molecular disturbances:

-

Calcium Dyshomeostasis: Axonal degeneration following exposure is linked to excessive influx of calcium ions and the subsequent activation of calcium-dependent proteases like calpain.

-

Mitochondrial Dysfunction and Oxidative Stress: TOCP can induce oxidative damage in neuronal cells, leading to an increase in malondialdehyde (a marker of lipid peroxidation) and a decrease in catalase activity. This oxidative stress contributes to mitochondrial dysfunction.

-

Cytoskeletal Alterations: TOCP exposure has been shown to decrease the levels of cytoskeletal proteins and disrupt the integrity of the neurofilament network in neurons.

-

Apoptosis and Autophagy: Programmed cell death (apoptosis) and autophagy have also been identified as contributing factors to the neuronal damage caused by TOCP.

Quantitative Data on Neurotoxicity

The following tables summarize key quantitative data from various studies on the neurotoxicity of TCP ortho-isomers.

Table 1: In Vivo Neurotoxicity of Tri-ortho-cresyl Phosphate (TOCP) in Hens

| Dose (mg/kg) | Animal Model | Endpoint | Observation | Citation |

| 500 | Hen | NTE Inhibition | ~80% inhibition of NTE activity after 24 hours. | |

| 20 | Hen (pretreated with n-hexane) | NTE Inhibition | Increase in NTE inhibition from 40-50% to 60-70%. | [7] |

| 380 | Hen (27 weeks old) | NTE Inhibition & OPIDP Score | ~95% NTE inhibition; OPIDP score of 3. | [8] |

| 1600 | Isabrown Chickens | NTE Inhibition & OPIDP | >80% brain NTE inhibition; some birds showed paralysis. | [9] |

| 1600 | Hy-line w36 Chickens | NTE Inhibition & OPIDP | Similar brain NTE inhibition to Babcock chickens; no clinical signs of OPIDN. | [9] |

| 800 | Babcock Chickens | NTE Inhibition & OPIDP | 82% brain NTE inhibition; no clinical signs of OPIDN. | [9] |

Table 2: In Vitro Neurotoxicity of Tricresyl Phosphate (TCP) Isomers

| Compound | Concentration | Cell Line | Endpoint | Observation | Citation |

| TCPs (general) | 10 µM (48h) | Primary Rat Cortical Neurons | Neuronal Electrical Activity | Markedly decreased. | [10] |

| TmCP & Analytical TCP mixture | 10 µM (48h) | Primary Rat Cortical Neurons | Neurite Length | Reduction in average neurite length. | [10] |

| ToCP | 10 µM | Primary Cortical Neurons | Neurite Network | Significantly reduced size and complexity. | [11] |

| CBDP | 15 µM | Primary Cortical Neurons | Cytotoxicity (IC50) | More cytotoxic than TCP isomers. | [11] |

| TCP Isomers (ToCP, TpCP, TmCP) | ≥80 µM | Primary Cortical Neurons | Cytotoxicity (IC50) | Comparable cytotoxic potential. | [11] |

| Tri-o-cresyl phosphate | 5 mM (12h) | Human Neuroblastoma (SK-N-SH) | Cell Viability | 50% of cells remained viable. | [12][13] |

Experimental Protocols

Neuropathy Target Esterase (NTE) Activity Assay

The standard method for determining NTE activity is a differential inhibition assay. This protocol is adapted from the method described by Johnson.[14][15]

Objective: To measure the activity of NTE in tissue homogenates (e.g., brain, spinal cord) or cell lysates.

Principle: NTE activity is defined as the portion of phenyl valerate (B167501) (PV) hydrolysis that is resistant to inhibition by paraoxon (B1678428) (a non-neuropathic organophosphate) but sensitive to inhibition by mipafox (B20552) (a neuropathic organophosphate).

Materials:

-

Tissue homogenate or cell lysate

-

Paraoxon solution

-

Mipafox solution

-

Phenyl valerate (substrate)

-

Potassium ferricyanide

-

Sodium dodecyl sulfate (B86663) (SDS)

-

Spectrophotometer or a tyrosinase-based biosensor for phenol (B47542) detection[14]

Procedure:

-

Prepare three sets of tubes for each sample:

-

Total Esterase Activity (A): Sample + buffer.

-

Paraoxon-Resistant Activity (B): Sample + paraoxon.

-

Mipafox and Paraoxon-Resistant Activity (C): Sample + paraoxon + mipafox.

-

-

Pre-incubate the samples with the respective inhibitors at 37°C for a defined period (e.g., 20 minutes).

-

Initiate the enzymatic reaction by adding the substrate, phenyl valerate, to all tubes and incubate at 37°C for a specific time (e.g., 40 minutes).

-

Stop the reaction by adding a stopping solution, such as SDS.

-

Measure the amount of phenol produced (a product of PV hydrolysis) colorimetrically. This is achieved by the oxidative coupling of phenol with 4-aminoantipyrine in the presence of potassium ferricyanide, which forms a chromophore.

-

Read the absorbance at the appropriate wavelength (note: the presence of SDS can shift the maximum absorbance wavelength from 510 nm to 490 nm).[15]

-

Alternatively, an electrochemical method using a tyrosinase-based biosensor can be employed for phenol detection, which is sensitive enough for whole blood samples.[14]

Calculation:

-

NTE Activity = (Activity in Tube B) - (Activity in Tube C)

Assessment of Neurite Outgrowth in Primary Neuronal Cultures

This protocol is a general representation of methods used to assess the effects of TCP isomers on neuronal morphology.[10][11]

Objective: To quantify changes in neurite length and complexity in cultured neurons following exposure to TCP isomers.

Materials:

-

Primary cortical neurons

-

Cell culture medium and supplements

-

TCP isomer solutions (and vehicle control, e.g., DMSO)

-

Fixative (e.g., paraformaldehyde)

-

Immunostaining reagents (e.g., antibodies against neuronal markers like β-III tubulin)

-

Fluorescence microscope with imaging software

Procedure:

-

Plate primary cortical neurons on appropriate substrates (e.g., poly-L-lysine coated plates).

-

Allow neurons to differentiate and extend neurites for a set period (e.g., 6 days in vitro).

-

Expose the cultured neurons to various concentrations of the TCP isomers or vehicle control for a specified duration (e.g., 24-48 hours).

-

Fix the cells with paraformaldehyde.

-

Perform immunocytochemistry using an antibody against a neuronal marker to visualize the neurons and their processes.

-

Acquire images of the stained neurons using a fluorescence microscope.

-

Use an automated image analysis software to quantify neuronal morphology, including:

-

Average neurite length per neuron

-

Number of neurites per neuron

-

Complexity of the neurite network (e.g., number of branches)

-

Data Analysis: Compare the quantitative morphological data from TCP-treated cultures to the vehicle-treated control cultures to determine the effect of the compounds on neurite outgrowth.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in TCP ortho-isomer neurotoxicity.

Caption: Metabolic activation of TOCP and subsequent inhibition of Neuropathy Target Esterase (NTE).

Caption: Downstream cellular events following the irreversible inhibition of NTE by TOCP metabolites.

Caption: Experimental workflow for the differential inhibition assay to determine NTE activity.

Conclusion

The neurotoxicity of tricresyl phosphate ortho-isomers, particularly TOCP, is a significant concern for human health. The well-established mechanism involving the metabolic activation to CBDP and subsequent irreversible inhibition of NTE provides a clear target for understanding and potentially mitigating these toxic effects. The downstream consequences, including calcium dyshomeostasis, oxidative stress, and cytoskeletal damage, highlight the complex and multifactorial nature of the resulting neurodegeneration. The quantitative data and experimental protocols presented in this guide offer valuable resources for researchers and drug development professionals working to further elucidate the intricacies of OPIDN and to develop effective preventative and therapeutic strategies. Continued research is essential to fully understand the structure-activity relationships among different TCP isomers and to identify biomarkers for early detection of exposure and neurotoxicity.

References

- 1. Tricresyl phosphate - Wikipedia [en.wikipedia.org]

- 2. Organophosphate-induced delayed neurotoxicity of triarylphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. organophosphate-induced delayed neuropathy: Topics by Science.gov [science.gov]

- 4. ovid.com [ovid.com]

- 5. Exposure to tri-o-cresyl phosphate detected in jet airplane passengers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Low non-neuropathic tri-o-cresyl phosphate (TOCP) doses inhibit neuropathy target esterase near the neuropathic threshold in n-hexane pretreated hens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective effect of copper on neurotoxicity of TOCP in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organophosphate induced delayed neuropathy in genetically dissimilar chickens: studies with tri-ortho-cresyl phosphate (TOCP) and trichlorfon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro neurotoxic hazard characterization of different tricresyl phosphate (TCP) isomers and mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessment of neurotoxic effects of tri-cresyl phosphates (TCPs) and cresyl saligenin phosphate (CBDP) using a combination of in vitro techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. zora.uzh.ch [zora.uzh.ch]

- 13. series.publisso.de [series.publisso.de]

- 14. researchgate.net [researchgate.net]

- 15. Neurotoxic esterase (NTE) assay: optimized conditions based on detergent-induced shifts in the phenol/4-aminoantipyrine chromophore spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Degradation of Tricresyl Phosphate (TCP)

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tricresyl phosphate (B84403) (TCP) is a complex mixture of organophosphate esters widely used as a flame retardant, plasticizer, and lubricant additive.[1][2] Its release into the environment, primarily through end-point use and leakage, is of significant concern due to the established neurotoxicity of certain isomers, particularly tri-o-cresyl phosphate (TOCP).[1][3][4] This technical guide provides a comprehensive overview of the environmental transport, distribution, and transformation of TCP. While its physicochemical properties suggest a high potential for bioaccumulation, this is largely mitigated by its rapid biodegradation in most environmental compartments.[1][5] Abiotic processes such as hydrolysis and photolysis contribute to its degradation to a lesser extent. This document details the primary degradation pathways, summarizes key quantitative data in tabular format, outlines relevant experimental protocols, and provides visual diagrams to illustrate core concepts.

Environmental Fate and Transport

The environmental behavior of TCP is dictated by its low water solubility and high octanol-water partition coefficient (log Pow ≈ 5.1), which governs its partitioning between environmental compartments.[1][5]

2.1 Release and Distribution TCP is not a naturally occurring substance.[6] Its primary route of entry into the environment is from the use and disposal of products containing it, such as plastics, lubricants, and hydraulic fluids.[6][7] Once released into aquatic systems, TCP's low water solubility and high adsorption coefficient cause it to rapidly partition from the water column and adsorb onto sediment and soil particles.[1][8] Atmospheric release can also occur, particularly from high-temperature industrial processes, after which it can degrade via reaction with hydroxyl radicals or be removed through wet and dry deposition.[6]

2.2 Bioaccumulation and Depuration TCP's high lipophilicity indicates a significant potential for bioaccumulation in organisms.[1] Laboratory studies have measured Bioconcentration Factors (BCF) in various fish species ranging from 165 to 2,768.[1][5] However, the bioaccumulation potential is offset by relatively rapid depuration once the exposure is ceased.[1] Depuration half-lives in fish have been observed to be between 25.8 and 90 hours, suggesting that TCP does not persist indefinitely in tissues.[1][9]

Degradation Pathways

The persistence of TCP in the environment is primarily limited by biotic degradation, with abiotic processes playing a secondary role.

3.1 Abiotic Degradation

-

Hydrolysis : TCP can undergo hydrolysis, breaking down into cresol (B1669610) and dicresyl phosphate.[10] This reaction is generally slow under neutral environmental pH, with estimated half-lives of around one month to several years.[6][11] The rate, however, increases significantly in alkaline conditions.[1] Catalysts such as iron (III) hydroxide (B78521) and ruthenium (III) hydroxide have also been shown to facilitate TCP hydrolysis under neutral conditions.[12][13]

-

Photodegradation (Photolysis) : While TCP can be degraded by UV radiation, the significance of direct photolysis under environmental conditions is considered limited.[11] However, the process can be promoted by the presence of other substances in the water, such as nitrites (NO₂⁻) and iron ions (Fe³⁺), which can generate hydroxyl radicals that accelerate degradation.[14] Conversely, substances like humic acid can inhibit photolysis.[14] The atmospheric half-life of TCP is estimated to be around 26-27.5 hours due to photo-oxidation by hydroxyl radicals.[6][11]

3.2 Biotic Degradation

Biodegradation is the most significant removal mechanism for TCP in the environment.[6]

-

Aerobic Biodegradation : TCP is readily and rapidly biodegraded under aerobic conditions. In sewage sludge, its half-life can be as short as 7.5 hours, with up to 99% degradation within 24 hours.[1][6] In river water, it is almost completely degraded within 5 days.[1] Studies have shown that the different isomers of TCP degrade at varying rates, generally in the order of ortho > meta > para.[1][11]

-

Microbial Degradation : The primary mechanism of biodegradation is stepwise enzymatic hydrolysis.[1][6] Various microorganisms and microbial consortia have been identified that are capable of degrading TCP. A consortium known as ZY1, containing Sphingobacterium, Variovorax, and Flavobacterium, was able to completely degrade 1 mg/L of different TCP isomers within 12 to 36 hours.[15][16][17] Another bacterium, Brevibacillus brevis, has also been shown to effectively degrade TCP isomers.[18] The degradation pathways involve hydrolysis and hydroxylation, likely mediated by enzymes such as cytochrome P450 and phosphatases, to form dicresyl phosphates and subsequently cresols, which are then further mineralized.[15][17]

Quantitative Data Summary

The following tables summarize key quantitative data on the environmental fate and degradation of tricresyl phosphate.

Table 1: Half-life of Tricresyl Phosphate in Different Environmental Compartments

| Environmental Compartment | Half-life | Conditions / Notes | Reference(s) |

|---|---|---|---|

| Abiotic Degradation | |||

| Water (Hydrolysis) | 96 days | General abiotic degradation. | [1] |

| Water (Hydrolysis, pH 7) | ~1,100 - 2,200 days | Estimated at 25°C. | [11] |

| Water (Hydrolysis, pH 8) | ~30 - 40 days | Estimated at 25°C. | [11] |

| Atmosphere | ~27.5 hours | Predicted via photo-oxidation. | [11] |

| Biotic Degradation | |||

| Sewage Sludge | 7.5 hours | Readily biodegraded. | [1][6] |

| River Water | ~2 - 5 days | Almost complete degradation. | [1][11] |

| Lake Water | 2 - 5.3 days | For p-TCP isomer. | [19] |

| Soil | 30 days | Model prediction. | [11] |

| Sediment | 300 days | Model prediction. |[11] |

Table 2: Bioaccumulation of Tricresyl Phosphate in Aquatic Organisms

| Organism | Bioconcentration Factor (BCF) | Depuration Half-life | Reference(s) |

|---|---|---|---|

| Various Fish Species | 165 - 2,768 | 25.8 - 90 hours | [1][5] |

| Rainbow Trout (Oncorhynchus mykiss) | 1,420 | 4 - 6 days | [19] |

| Fathead Minnow (Pimephales promelas) | 928 | 4 - 6 days | [19] |

| Bluegill (Lepomis macrochirus) | 1,589 | Not specified | [19] |

| Daphnia | 722 | Not specified | [19] |

| Scenedesmus obliquus (Algae) | 8 | Not specified |[20] |

Table 3: Biodegradation Rates of Tricresyl Phosphate Isomers by Microbial Consortia

| Isomer | Time for 100% Degradation (at 1 mg/L) | Microbial Culture | Reference(s) |

|---|---|---|---|

| tri-m-cresyl phosphate (TmCP) | 12 hours | Consortium ZY1 | [15][17] |

| tri-p-cresyl phosphate (TpCP) | 24 hours | Consortium ZY1 | [15][17] |

| tri-o-cresyl phosphate (ToCP) | 36 hours | Consortium ZY1 | [15][17] |

| TmCP | 82.91% degradation in 5 days | Brevibacillus brevis (2 g/L) | [18] |

| TpCP | 93.91% degradation in 5 days | Brevibacillus brevis (2 g/L) | [18] |

| ToCP | 53.92% degradation in 5 days | Brevibacillus brevis (2 g/L) |[18] |

Experimental Protocols

5.1 Protocol: Assessing Aerobic Biodegradation of TCP by a Microbial Consortium

-

Objective : To determine the rate and extent of biodegradation of different TCP isomers by an enriched microbial consortium in a liquid medium.

-

Materials :

-

Pure isomers of TCP (ToCP, TmCP, TpCP)

-

Microbial consortium (e.g., Consortium ZY1, activated sludge, or enriched culture from a contaminated site)

-

Sterile Mineral Salt Medium (MSM)

-

Sterile 250 mL Erlenmeyer flasks with foam stoppers

-

Incubator shaker

-

Analytical equipment: Gas Chromatograph with Mass Spectrometer (GC-MS)

-

Solvents for extraction (e.g., hexane, dichloromethane)

-

-

Procedure :

-

Medium Preparation : Prepare and autoclave the Mineral Salt Medium.

-

Inoculum Preparation : Culture the microbial consortium in a suitable growth medium until it reaches the exponential growth phase. Harvest cells by centrifugation and resuspend in sterile MSM to a desired optical density (e.g., OD₆₀₀ = 1.0).

-

Experimental Setup : In triplicate, add 100 mL of sterile MSM to each 250 mL flask.

-

Spiking : Add a stock solution of the respective TCP isomer to each flask to achieve a final concentration of 1 mg/L.

-

Inoculation : Inoculate the flasks with 1 mL of the prepared inoculum.

-

Controls : Prepare two sets of controls: a sterile control (MSM + TCP, no inoculum) to check for abiotic degradation, and a biotic control (MSM + inoculum, no TCP) to monitor the health of the culture.

-

Incubation : Place all flasks in an incubator shaker at a constant temperature (e.g., 30°C) and agitation (e.g., 150 rpm) in the dark.

-

Sampling : Collect 5 mL samples from each flask at predetermined time intervals (e.g., 0, 6, 12, 24, 36, 48 hours).

-

Extraction : Perform a liquid-liquid extraction on each sample. For example, acidify the sample, add a surrogate standard, and extract twice with an equal volume of dichloromethane. Combine the organic layers and concentrate using a rotary evaporator or nitrogen stream.

-

Analysis : Analyze the extracted samples using GC-MS to quantify the remaining concentration of the parent TCP isomer and identify any major degradation products.

-

-

Data Analysis : Calculate the percentage of TCP degraded at each time point relative to the initial concentration (time 0). Plot the concentration of TCP versus time to determine the degradation kinetics and half-life.

5.2 Protocol: Investigating Photodegradation of TCP in Aqueous Solution

-

Objective : To determine the photodegradation rate of TCP in an aqueous solution under simulated sunlight and assess the influence of common water constituents.

-

Materials :

-

TCP stock solution

-

Deionized water and/or natural water sample

-

Reagents: Sodium nitrite (B80452) (NaNO₂), Iron(III) chloride (FeCl₃), Humic Acid (HA)

-

Quartz reaction vessels

-

Photoreactor with a light source (e.g., Xenon lamp with filters to simulate solar spectrum)

-

Magnetic stirrer

-

Analytical equipment: High-Performance Liquid Chromatography (HPLC) with a UV detector

-

-

Procedure :

-

Solution Preparation : Prepare an aqueous solution of TCP at a known initial concentration (e.g., 10 µM) in the desired water matrix.

-

Experimental Setup :

-

Direct Photolysis : Fill a quartz vessel with the TCP solution.

-

Indirect Photolysis : Prepare separate solutions containing TCP plus one of the influencing factors (e.g., NO₂⁻, Fe³⁺, or HA) at environmentally relevant concentrations.

-

Dark Control : Prepare a corresponding set of solutions in amber glass vessels or vessels wrapped in aluminum foil to serve as dark controls.

-

-

Irradiation : Place the open quartz vessels in the photoreactor. Maintain a constant temperature using a water bath. Stir the solutions continuously. Irradiate for a set period.

-

Sampling : Withdraw aliquots from each vessel at specific time intervals (e.g., 0, 30, 60, 120, 240 minutes).

-

Analysis : Immediately analyze the samples using HPLC to determine the remaining concentration of TCP.

-

-

Data Analysis : Plot the natural logarithm of the concentration ratio (ln(Cₜ/C₀)) against irradiation time. The photodegradation process often follows pseudo-first-order kinetics. The slope of the resulting line will be the negative of the rate constant (k). Compare the rate constants from different conditions to evaluate the promoting or inhibiting effects of the added substances.

Mandatory Visualizations

References

- 1. Tricresyl phosphate (EHC 110, 1990) [inchem.org]

- 2. Aromatic Phosphate Plasticizers - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Tricresyl phosphate - Wikipedia [en.wikipedia.org]

- 4. DSpace [iris.who.int]

- 5. grokipedia.com [grokipedia.com]

- 6. 1. General description, Danish Environmental Protection Agency [www2.mst.dk]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. azure-na-assets.contentstack.com [azure-na-assets.contentstack.com]

- 9. o-Cresyl phosphate | C21H21O4P | CID 6527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Tricresyl_phosphate [chemeurope.com]

- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 12. mdpi.com [mdpi.com]

- 13. Catalytic Hydrolysis of Tricresyl Phosphate by Ruthenium (III) Hydroxide and Iron (III) Hydroxide towards Sensing Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Photochemical reaction of tricresyl phosphate (TCP) in aqueous solution: Influencing factors and photolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. research.polyu.edu.hk [research.polyu.edu.hk]

- 16. Biodegradation of Tricresyl Phosphates Isomers by a Novel Microbial Consortium and the Toxicity Evaluation of its Major Products: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 17. Biodegradation of tricresyl phosphates isomers by a novel microbial consortium and the toxicity evaluation of its major products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biodegradation of tricresyl phosphate isomers by Brevibacillus brevis: Degradation pathway and metabolic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Tri-p-cresyl phosphate | C21H21O4P | CID 6529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Toxicological effects, bioaccumulation, and metabolic pathways of tricresyl phosphate in Scenedesmus obliquus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Commercial Applications of Tricresyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical commercial applications of tricresyl phosphate (B84403) (TCP), a synthetic organophosphate ester. From its initial synthesis in the mid-19th century, TCP became a widely used industrial chemical in the 20th century, primarily valued for its properties as a plasticizer, flame retardant, and anti-wear additive. This document details the historical evolution of its applications, the technical specifications of commercial products over time, experimental protocols for its synthesis and analysis, and the toxicological considerations that have shaped its commercial use.

Historical Overview of Commercial Applications

First synthesized in 1854 by Alexander Williamson, commercial production and application of tricresyl phosphate began in the early 20th century.[1] Its primary historical applications stemmed from its excellent thermal stability, low volatility, and ability to impart flexibility and fire resistance to various materials.[1][2]

1.1 Plasticizer for Polymers: One of the earliest and most significant applications of TCP was as a plasticizer for nitrocellulose, and later, for polyvinyl chloride (PVC) and other vinyl plastics.[1][2] In PVC applications, typical usage levels ranged from 10 to 40 parts per hundred parts of resin, depending on the desired flexibility and flame resistance.[2] Its use was prevalent in the manufacturing of:

-

Electrical wire and cable insulation: TCP's flame retardant properties were critical for safety in these applications.[2]

-

Vinyl upholstery and leathercloth: It imparted flexibility and durability to these materials.[3]

-

Conveyor belts, especially in mining: Its fire-resistant nature was a key safety feature.[4]

-

Lacquers and varnishes: TCP was used to improve the flexibility and durability of coatings.[1]

1.2 Flame Retardant: Commercial TCP was extensively used as a flame retardant in a variety of materials.[1][5] Its mechanism of action involves the release of phosphoric acid upon heating, which promotes the formation of a char layer on the polymer surface, insulating the material from heat and oxygen and inhibiting the combustion process.[2] Key applications included:

-

Plastics and Rubbers: Beyond PVC, it was used in other polymers where fire safety was a concern.[3]

-

Textiles and Upholstery: Used as a finish to reduce the flammability of fabrics.[6]

-

Hydraulic Fluids: A critical component in fire-resistant hydraulic fluids for aviation and industrial machinery.[3]

1.3 Lubricant and Anti-Wear Additive: TCP's ability to form a protective film on metal surfaces under extreme pressure made it a valuable anti-wear and extreme-pressure additive in lubricants.[7] This was particularly important in:

-

Aviation Turbine Oils: TCP was a key additive in jet engine lubricants to prevent wear on bearings and gears operating under high stress.[2]

-

Industrial Gear and Bearing Oils: Used to protect machinery from wear and extend its operational life.

-

Gasoline Additive: In the era of leaded gasoline, TCP was used as a lead scavenger.[3]

Quantitative Data

The physical and chemical properties of commercial tricresyl phosphate have varied over time, largely due to the composition of the cresol (B1669610) feedstock and the manufacturing process. Early commercial TCP, derived from coal tar, often contained a significant percentage of the neurotoxic ortho-isomer.[8] Following the discovery of its toxicity, manufacturing processes were refined to reduce the ortho-cresol content.[2]

Table 1: Physical Properties of Tricresyl Phosphate Isomers and Historical Commercial Mixtures [9]

| Property | Commercial TCP (Mixed Isomers) | Tri-o-cresyl phosphate (TOCP) | Tri-m-cresyl phosphate (TMCP) | Tri-p-cresyl phosphate (TPCP) |

| Physical State | Liquid | Liquid | Half-solid | Crystalline solid |

| Color | Colorless to yellowish | Colorless | Colorless | Colorless |

| Melting Point (°C) | -33 | 11 | 25.6 | 77-78 |

| Boiling Point (°C) | 241-255 (at 4 mmHg) | 410 (at 760 mmHg) | 260 (at 15 mmHg) | 244 (at 3.5 mmHg) |

| Specific Gravity (25°C) | 1.160-1.175 | 1.1955 | 1.150 | 1.237 |

| Refractive Index (25°C) | 1.553-1.556 | 1.5575 | 1.5575 | 1.556 (20°C) |

| Viscosity (cSt) | 60 (at 25°C), 4.0 (at 100°C) | - | - | - |

| Flash Point (°C) | 257 | - | - | - |

| Vapor Pressure (mmHg) | 1 x 10⁻⁴ (at 20°C) | 10 (at 265°C) | - | - |

| Water Solubility (mg/L) | 0.36 | 0.074 | - | - |

| Log P (octanol-water) | 5.11 | 5.12 | - | - |

Table 2: Historical Production of Tricresyl Phosphate [9][10]

| Country | Year | Production (tonnes) |

| USA | 1977 | 10,400 |

| Japan | 1984 | 33,000 |

| China | 1989 | ~1,000 |

Experimental Protocols

3.1 Historical Synthesis of Commercial Tricresyl Phosphate

The commercial production of tricresyl phosphate has historically involved the reaction of cresol (a mixture of ortho-, meta-, and para-cresols) with a phosphorylating agent. The following is a generalized protocol based on historical patents and literature.

Reactants:

-

Cresylic acid (a mixture of cresol isomers, xylenols, and other tar acids)

-

Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅)

-

Catalyst (e.g., anhydrous aluminum chloride)

Procedure (based on a 1934 patent):

-

Reaction Setup: A reaction vessel, often glass-lined or made of a corrosion-resistant metal, equipped with a reflux condenser and a scrubber for evolved hydrochloric acid gas, is used.

-

Charging the Reactor: A predetermined ratio of cresylic acid and phosphorus oxychloride (e.g., 1000 parts by weight of cresylic acid to 470 parts by weight of phosphorus oxychloride) is charged into the reactor.

-

Reaction: The mixture is heated to initiate the reaction. The temperature is gradually increased, and the reaction is allowed to proceed for several hours. The evolved hydrochloric acid gas is passed through a scrubber.

-

Completion and Neutralization: Once the reaction is complete, the crude tricresyl phosphate is cooled and washed with a dilute sodium hydroxide (B78521) solution to neutralize any remaining acidic byproducts. This is followed by several water washes until the product is neutral.

-

Purification: The washed tricresyl phosphate is then purified by vacuum distillation to separate it from unreacted cresols and other impurities. The distilled product is the commercial-grade tricresyl phosphate.

3.2 Historical Analysis of Ortho-Isomer Content

The determination of the toxic tri-o-cresyl phosphate (TOCP) content in commercial TCP has been a critical analytical challenge. Early methods have evolved to more sophisticated chromatographic techniques.

3.2.1 Thin-Layer Chromatography (TLC) for Detection (ca. 1985) This method was used for the detection of TCP in contaminated edible oils.[11]

Protocol:

-

Extraction: The oil sample is extracted with acetonitrile (B52724).

-

TLC Plate Preparation: A silica (B1680970) gel TLC plate is used.

-

Spotting: The acetonitrile extract is spotted onto the TLC plate.

-

Development: The plate is developed in a chamber with a solvent system of isooctane-ethyl acetate (B1210297) (90:10).

-

Visualization: After development, the plate is dried and sprayed with a 2,6-dichloroquinone chloroimide solution.

-

Detection: Upon heating at 100°C for 15 minutes, TCP appears as a characteristic blue-violet spot.[11] The sensitivity of this method can detect as low as 2.5 micrograms of TCP or TOCP.[11]

3.2.2 Gas Chromatography (GC) for Quantification (ca. 1985) GC with flame ionization detection (FID) was used for the confirmation and quantification of TOCP.[11]

Protocol:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector.

-

Column: A packed column with 10% OV-101 on a solid support.

-

Sample Preparation: The sample containing TCP is appropriately diluted in a suitable solvent.

-

Injection: A small volume of the prepared sample is injected into the GC.

-

Separation: The different isomers of TCP are separated based on their boiling points and interaction with the stationary phase as they pass through the column.

-

Detection and Quantification: The FID detects the separated components as they elute from the column. The area of the TOCP peak is compared to that of a known standard to quantify its concentration.

3.2.3 NIOSH Method for Triorthocresyl Phosphate (ca. 1994) This method was developed for monitoring workplace air.[12]

Protocol:

-

Sampling: Air is drawn through a filter (0.8-µm mixed cellulose (B213188) ester membrane) at a flow rate of 1 to 3 L/min.

-

Sample Preparation: The filter is extracted with 10 mL of diethyl ether.

-

GC Analysis:

-

Technique: Gas chromatography with a flame photometric detector (FPD) in phosphorus mode.

-

Column: 6-ft x ¼-in ID stainless steel, with 3% OV-101 on 100/120 mesh Supelcoport.

-

Temperatures: Injection: 250°C, Detector: 250°C, Column: 220°C.

-

Carrier Gas: Nitrogen at 50 mL/min.

-

-

Quantification: The peak area of the analyte is compared to a calibration curve prepared from standard solutions of triorthocresyl phosphate in diethyl ether.[12]

Visualizations

4.1 Historical Manufacturing Workflow for Commercial Tricresyl Phosphate

Caption: Historical workflow for the production of commercial tricresyl phosphate.

4.2 Toxicological Signaling Pathway of Tri-o-cresyl Phosphate (TOCP)

Caption: Simplified signaling pathway of TOCP-induced neurotoxicity.

Conclusion

The commercial history of tricresyl phosphate is a compelling case study in the evolution of industrial chemistry, balancing functional utility with toxicological risk. Its widespread use as a plasticizer, flame retardant, and lubricant additive was pivotal in the development of many modern materials and technologies. However, the severe neurotoxicity associated with the ortho-isomer necessitated significant changes in manufacturing and regulation, leading to the low-ortho content commercial products available today. This guide provides a technical foundation for understanding the historical context of this important industrial chemical.

References

- 1. Tricresyl phosphate - Wikipedia [en.wikipedia.org]

- 2. Tricresyl Phosphate Uses: Lubricants, PVC & Safety [elchemy.com]

- 3. TRICRESYL PHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 4. bomchem.com [bomchem.com]

- 5. sdaoxintong.com [sdaoxintong.com]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Evaluation of the hazards of industrial exposure to tricresyl phosphate: a review and interpretation of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tricresyl phosphate (EHC 110, 1990) [inchem.org]

- 10. 1. General description, Danish Environmental Protection Agency [www2.mst.dk]

- 11. Detection of tricresyl phosphates and determination of tri-o-cresyl phosphate in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdc.gov [cdc.gov]

An In-depth Technical Guide to the Toxicological Profiles of Tricresyl Phosphate Isomers